molecular formula C21H28N4O5S B2683325 2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021258-93-4

2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2683325
CAS No.: 1021258-93-4
M. Wt: 448.54
InChI Key: SATKRPHQIRPBAK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and pyridinylpiperazine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

    Nucleophilic Substitution: The 2-methoxyphenyl halide undergoes nucleophilic substitution with a suitable amine to form the methoxyphenoxy intermediate.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-(pyridin-2-yl)piperazine in the presence of a sulfonylating agent to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the piperazine derivative with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield phenolic derivatives, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(3-(piperazin-1-yl)propyl)acetamide: Lacks the pyridinyl group, which may affect its binding affinity and biological activity.

    2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-3-yl)piperazin-1-yl)sulfonyl)propyl)acetamide: Similar structure but with a different position of the pyridinyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both methoxyphenoxy and pyridinylpiperazine moieties in 2-(2-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide makes it unique compared to other similar compounds

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-29-18-7-2-3-8-19(18)30-17-21(26)23-11-6-16-31(27,28)25-14-12-24(13-15-25)20-9-4-5-10-22-20/h2-5,7-10H,6,11-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATKRPHQIRPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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